2,6-Dibromopyridine 2,6-Dibromopyridine
Brand Name: Vulcanchem
CAS No.: 626-05-1
VCID: VC21209751
InChI: InChI=1S/C5H3Br2N/c6-4-2-1-3-5(7)8-4/h1-3H
SMILES: C1=CC(=NC(=C1)Br)Br
Molecular Formula: C5H3Br2N
Molecular Weight: 236.89 g/mol

2,6-Dibromopyridine

CAS No.: 626-05-1

Cat. No.: VC21209751

Molecular Formula: C5H3Br2N

Molecular Weight: 236.89 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibromopyridine - 626-05-1

Specification

CAS No. 626-05-1
Molecular Formula C5H3Br2N
Molecular Weight 236.89 g/mol
IUPAC Name 2,6-dibromopyridine
Standard InChI InChI=1S/C5H3Br2N/c6-4-2-1-3-5(7)8-4/h1-3H
Standard InChI Key FEYDZHNIIMENOB-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)Br)Br
Canonical SMILES C1=CC(=NC(=C1)Br)Br

Introduction

Physical and Chemical Properties

2,6-Dibromopyridine (CAS: 626-05-1) is a crystalline compound with the molecular formula C5H3Br2N and a molecular weight of 236.89 g/mol . Its structure consists of a pyridine ring with bromine atoms substituted at positions 2 and 6, creating a symmetrical molecule with unique reactivity patterns.

Physical Characteristics

The compound typically appears as a white to gray or buff crystalline powder . Its physical properties make it suitable for various laboratory and industrial applications, as summarized in the table below:

PropertyValue
Molecular FormulaC5H3Br2N
Molecular Weight236.89 g/mol
Physical StateCrystalline Powder
ColorWhite to gray or buff
Melting Point117-119°C (literature)
Boiling Point255°C (at 1013 hPa)
Density2.0383 (rough estimate)
Refractive Index1.5800 (estimate)
Flash Point213°C
pKa-3.65±0.10 (Predicted)

Solubility Profile

2,6-Dibromopyridine exhibits limited solubility in common solvents. It is insoluble in water but shows slight solubility in organic solvents such as chloroform and methanol . This solubility profile influences its handling in laboratory settings and its applications in organic synthesis.

Synthesis Methods

Several approaches exist for synthesizing 2,6-Dibromopyridine, with the most common method involving the conversion of 2,6-dichloropyridine through a halogen exchange reaction.

Synthesis from 2,6-Dichloropyridine

A well-documented synthetic route involves the reaction of 2,6-dichloropyridine with hydrogen bromide gas in anhydrous acetic acid:

  • 7.4 g (0.05 mol) of 2,6-dichloropyridine is mixed with 100 ml of anhydrous acetic acid

  • The reaction mixture is heated to 110°C with moisture exclusion

  • Hydrogen bromide gas is continuously passed through the mixture at this temperature for 9 hours while stirring

  • The product is precipitated by pouring the reaction mixture onto ice

  • The precipitate is filtered, washed with water, and dried

This method yields 10.9 g (92% of theory) of 2,6-dibromopyridine with a melting point of 115°C . The high yield and purity of the product (as confirmed by elemental analysis) make this an efficient synthetic approach.

Chemical Reactivity

2,6-Dibromopyridine demonstrates diverse chemical reactivity, making it valuable for organic synthesis. The bromine atoms serve as excellent leaving groups, facilitating various transformations.

Major Reaction Types

The compound participates in numerous reaction types, summarized in the following table:

Reaction TypeDescriptionExamples
Substitution ReactionsReplacement of bromine atoms by nucleophilesReactions with amines or thiols to form substituted pyridines
Metalation ReactionsFormation of organometallic intermediatesReactions with butyllithium or Grignard reagents
Cross-Coupling ReactionsFormation of carbon-carbon bondsSuzuki coupling or Stille coupling reactions
Oxidation ReactionsConversion of bromine to other functional groupsOxidation to carbonyl groups using oxidizing agents
Reduction ReactionsReduction of bromine atomsReduction with metal hydrides such as LiAlH4
Cyclization ReactionsFormation of cyclic compoundsIntramolecular cyclization under specific conditions

Selective Arylation

A notable application involves selective palladium-catalyzed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. This reaction allows selective mono-arylation in water/acetonitrile solvent systems at ambient temperature with minimal catalyst loading (0.1 mol%) . The reaction also proceeds effectively in water at 80°C, producing 2,6-disubstituted and diversely substituted pyridines in high yields—an important advancement for medicinal and organic chemistry applications.

Friedel-Crafts Acylation

When combined with AlCl3, 2,6-dibromopyridine facilitates Friedel–Crafts-type acylation of alkenes with acyl chlorides. Trisubstituted alkenes yield allylketones or vinylketones depending on the presence of hydrogen atoms at the β-position to the acylation site, while monosubstituted alkenes exclusively form vinylketones .

Applications in Research and Industry

2,6-Dibromopyridine has found applications across various scientific and industrial fields due to its versatile reactivity profile.

Synthetic Chemistry

The compound serves as a crucial building block in organic synthesis for creating more complex molecules. Its ability to undergo selective functionalization makes it valuable for producing pharmaceuticals and agrochemicals . The selective reactivity of the bromine atoms enables stepwise modification of the pyridine ring, allowing for the construction of asymmetrically substituted pyridine derivatives.

Coordination Chemistry

2,6-Dibromopyridine is utilized as a tridentate chelating ligand and in the formation of macrocycles containing the terpyridine moiety . These applications are significant in coordination chemistry and the development of metal complexes with specific properties.

Pharmaceutical Intermediates

The compound is crucial in synthesizing pharmaceutical intermediates, including 6-bromo-2-methoxypyridine and other substituted pyridines with potential therapeutic applications . Its reactivity profile enables the construction of pyridine-based scaffolds found in numerous bioactive compounds.

Material Science

In material science, 2,6-dibromopyridine contributes to the development of advanced materials, including polymers and coatings with enhanced properties such as durability and environmental resistance .

Spectroscopic Characteristics

Spectroscopic studies of 2,6-dibromopyridine reveal interesting characteristics that aid in its identification and analysis.

Raman Spectroscopy

Research has demonstrated a correlation between the normal Raman spectra of 2,6-dibromopyridine in aqueous solution and its surface enhanced Raman (SER) spectra in silver sols. In SER spectra, the stretching of vibrational modes of (py)CBr and (CC,CN)(py) in 2,6-dibromopyridine produces enhanced vibrational intensities at 1175 and 1369 cm-1, respectively . These distinctive spectral features facilitate its identification and structural analysis.

Current Research Trends

Recent research involving 2,6-dibromopyridine focuses on developing more efficient and selective methods for its functionalization, particularly in the context of sustainable chemistry.

Green Chemistry Approaches

Researchers are exploring greener approaches to reactions involving 2,6-dibromopyridine, such as aqueous-phase catalysis and reduced catalyst loadings . These efforts align with broader trends toward more environmentally friendly synthetic methods in chemical research.

Medicinal Chemistry Applications

The compound continues to play a significant role in medicinal chemistry research, where it serves as a precursor for creating novel pyridine-based compounds with potential therapeutic properties .

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